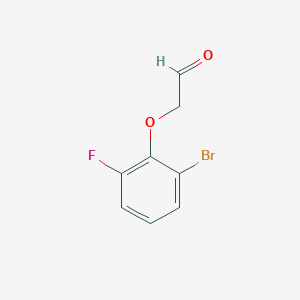

2-(2-Bromo-6-fluorophenoxy)acetaldehyde

Description

2-(2-Bromo-6-fluorophenoxy)acetaldehyde is a halogenated aromatic aldehyde characterized by a bromine atom at the 2-position and a fluorine atom at the 6-position on the phenoxy ring, attached to an acetaldehyde moiety.

Properties

IUPAC Name |

2-(2-bromo-6-fluorophenoxy)acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c9-6-2-1-3-7(10)8(6)12-5-4-11/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFHNXIBYOZIJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)OCC=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-fluorophenoxy)acetaldehyde typically involves the reaction of 2-bromo-6-fluorophenol with chloroacetaldehyde under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of chloroacetaldehyde, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for 2-(2-Bromo-6-fluorophenoxy)acetaldehyde are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-fluorophenoxy)acetaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Oxidation: 2-(2-Bromo-6-fluorophenoxy)acetic acid

Reduction: 2-(2-Bromo-6-fluorophenoxy)ethanol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(2-Bromo-6-fluorophenoxy)acetaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-fluorophenoxy)acetaldehyde depends on the specific context in which it is used. In general, the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The bromo and fluoro groups can also influence the reactivity and binding properties of the compound.

Comparison with Similar Compounds

2-(2-Bromo-6-nitrophenyl)acetaldehyde

- Molecular Formula: C₈H₆BrNO₃

- Molecular Weight : 244.04 g/mol

- Key Features: Substitutes fluorine with a nitro group (-NO₂) at the 6-position. The nitro group is a stronger electron-withdrawing group than fluorine, enhancing electrophilicity at the aldehyde moiety. This increases reactivity in nucleophilic additions or condensations, making it suitable for synthesizing nitroaromatic derivatives in research settings .

Acetamide Derivatives

- 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide (C₁₀H₁₀BrNO₄): Combines a formyl (-CHO) and methoxy (-OCH₃) group on the phenoxy ring with an acetamide (-NHCOCH₃) side chain. The acetamide group reduces electrophilicity compared to aldehydes, favoring stability over reactivity. This compound is likely used in peptide coupling or as a building block in drug discovery .

- 2-(2-Bromo-4-methylphenoxy)acetamide (C₉H₁₀BrNO₂): Features a methyl (-CH₃) group at the 4-position. The methyl group’s electron-donating effect slightly deactivates the ring, while the acetamide group enhances solubility in polar solvents, making it useful in pharmaceutical intermediates .

2-Bromo-4'-methoxyacetophenone (C₉H₉BrO₂)

- Key Features : Replaces the aldehyde with a ketone (-COCH₃) and adds a methoxy group at the 4'-position. Ketones are less reactive than aldehydes but participate in Grignard or reduction reactions. This compound is employed as a synthetic intermediate in fine chemical manufacturing .

Physicochemical and Reactivity Profiles

| Compound | Molecular Weight (g/mol) | Functional Groups | Key Substituents | Reactivity Notes |

|---|---|---|---|---|

| 2-(2-Bromo-6-fluorophenoxy)acetaldehyde | ~247 (estimated) | Aldehyde, phenoxy ether | Br (2), F (6) | High electrophilicity; halogen-directed reactivity |

| 2-(2-Bromo-6-nitrophenyl)acetaldehyde | 244.04 | Aldehyde, nitro | Br (2), NO₂ (6) | Enhanced electrophilicity; nitro group aids in redox reactions |

| 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide | 288.09 | Acetamide, formyl, methoxy | Br (2), CHO (4), OCH₃ (6) | Stabilized by acetamide; formyl enables cross-coupling |

| 2-Bromo-4'-methoxyacetophenone | 229.08 | Ketone, methoxy | Br (2), OCH₃ (4') | Moderate reactivity; ketone participates in nucleophilic additions |

Key Research Insights

Electron-Withdrawing Effects : The nitro group in 2-(2-Bromo-6-nitrophenyl)acetaldehyde increases electrophilicity compared to fluorine, enabling faster reactions in nucleophilic environments .

Functional Group Trade-offs: Acetamide derivatives (e.g., 2-(2-Bromo-4-methylphenoxy)acetamide) prioritize stability over reactivity, making them suitable for prolonged synthetic processes .

Environmental Impact : Halogenated aldehydes may contribute to atmospheric VOC formation, as seen in acetaldehyde artifacts during ozone fumigation experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.